molecular formula C9H12N2O4S B14841598 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide

3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide

Cat. No.: B14841598
M. Wt: 244.27 g/mol
InChI Key: IVTRFOSSNFJEPP-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Synthetic Route:

Chemical Reactions Analysis

3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfamoyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly the presence and position of the hydroxyl group, which can significantly impact its chemical behavior and applications.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-4-sulfamoylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-4-8(7(12)5-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15)

InChI Key

IVTRFOSSNFJEPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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